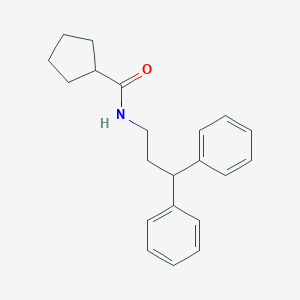
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylmorpholine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in lab experiments is its low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is readily available and relatively inexpensive. However, one limitation of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, the antioxidant properties of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic applications of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in these areas.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine involves the reaction of 2,6-dimethylmorpholine with p-bromobenzyl phenyl sulfone in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
|---|---|
Formule moléculaire |
C18H21NO3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H21NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
Clé InChI |
NDLPIVRSBPVHMK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)